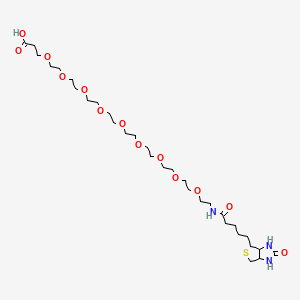

(+)-Biotin-PEG9-CH2CH2COOH

Description

Significance of Heterobifunctional PEGylated Biotin (B1667282) Derivatives in Academic Investigation

Heterobifunctional molecules, such as (+)-Biotin-PEG9-CH2CH2COOH, possess two different reactive functional groups, enabling the linkage of distinct molecular entities. In this case, the biotin group provides a strong and specific binding affinity for avidin (B1170675) and streptavidin proteins, a cornerstone of many biotechnological applications. acs.orgnih.govxarxbio.com The terminal carboxylic acid (COOH) group, on the other hand, allows for covalent attachment to a wide range of molecules, including proteins, peptides, and other biomolecules containing primary amine groups. biochempeg.com

Overview of Polyethylene (B3416737) Glycol (PEG) Linkers in Bioconjugation and Materials Science Research

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their use in biological applications dates back to the 1970s, and they have since become indispensable tools in bioconjugation, drug delivery, and materials science. chempep.com The popularity of PEG linkers stems from their unique combination of properties, including:

Water Solubility: PEG is highly soluble in aqueous environments, a crucial characteristic for biological applications. chempep.comprecisepeg.com

Biocompatibility: PEG is generally non-toxic and has been approved for various biomedical uses. chempep.comprecisepeg.com

Low Immunogenicity: It typically does not elicit a strong immune response. chempep.comaxispharm.com

Flexibility: The structure of PEG provides conformational flexibility. chempep.com

PEG linkers can be synthesized in various lengths and with different terminal functional groups, allowing for a high degree of customization. chempep.combroadpharm.com They can be linear or branched and can be designed to be cleavable under specific conditions. axispharm.com In the context of drug delivery, PEGylation—the process of attaching PEG chains to molecules—can enhance the stability, solubility, and circulation time of therapeutic agents. axispharm.compurepeg.com

Unique Attributes of this compound as a Research Reagent

The specific compound this compound possesses a discrete PEG linker with nine repeating ethylene glycol units. This monodisperse nature, meaning it has a precise molecular weight and length, is a significant advantage over polydisperse PEG mixtures, as it ensures uniformity and reproducibility in experimental results. broadpharm.compurepeg.commiamivalleyjails.org

The key attributes of this reagent include:

A biotin moiety for strong and specific binding to avidin and streptavidin. biochempeg.combiochempeg.com

A terminal carboxylic acid group for covalent conjugation to other molecules. biochempeg.combiochempeg.com

A nine-unit PEG spacer that improves solubility, reduces steric hindrance, and minimizes non-specific interactions. acs.orgnih.govxarxbio.com

These features make this compound a versatile tool for a variety of research applications, including the development of targeted drug delivery systems, diagnostic assays, and molecular imaging agents. purepeg.comxarxbio.com It is also utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to degrade specific proteins within cells. targetmol.comfujifilm.com

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 32-oxo-36-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10,13,16,19,22,25,28-nonaoxa-31-azahexatriacontanoic acid hodoodo.com |

| Molecular Formula | C31H57N3O13S hodoodo.com |

| Molecular Weight | 711.87 g/mol hodoodo.com |

| Purity | >95% or >97% depending on the supplier purepeg.comcalpaclab.com |

| Appearance | Solid |

| Storage Conditions | Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage hodoodo.com |

Research Applications

| Application Area | Description |

| Bioconjugation | Used to link biotin to proteins, antibodies, and other biomolecules for detection, purification, and immobilization. purepeg.com |

| Drug Delivery | Facilitates the development of targeted drug delivery systems by attaching therapeutic agents to biotin for targeting cells expressing avidin or streptavidin. purepeg.combiochempeg.com |

| Diagnostics and Imaging | Enables the creation of diagnostic probes and imaging agents by linking detectable labels (e.g., fluorescent dyes, radioisotopes) to biotin. purepeg.com |

| PROTACs | Serves as a linker in the synthesis of PROTACs for targeted protein degradation. targetmol.comfujifilm.com |

| Nanotechnology | Employed in the functionalization of nanoparticles and other materials for biomedical applications. biochempeg.combiochempeg.com |

Properties

Molecular Formula |

C31H57N3O13S |

|---|---|

Molecular Weight |

711.9 g/mol |

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38) |

InChI Key |

RFAAADCCSCBMMI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |

Origin of Product |

United States |

Synthesis and Rational Design Considerations for Research Applications

Strategies for Carboxylic Acid Activation in Bioconjugation Methodologies

The terminal carboxylic acid (–COOH) on the linker does not spontaneously form a stable bond with primary amines (–NH2) on target biomolecules like proteins or peptides. iris-biotech.de Activation of the carboxyl group is necessary to facilitate this reaction, typically resulting in the formation of a stable amide bond. The two most common strategies for this activation in the context of (+)-Biotin-PEG9-CH2CH2COOH are carbodiimide-mediated coupling and the formation of N-hydroxysuccinimide (NHS) esters.

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC), are zero-length crosslinkers that facilitate the direct conjugation of carboxyl groups to primary amines. thermofisher.com In this one-pot reaction, EDC activates the carboxylic acid on this compound to form a highly reactive O-acylisourea intermediate. thermofisher.com This intermediate is unstable in aqueous solutions and can react in one of two ways: it can couple with a primary amine on the target molecule to form a stable amide bond, or it can hydrolyze, regenerating the original carboxylic acid. thermofisher.com

The primary advantage of this method is its simplicity. However, the instability of the O-acylisourea intermediate can lead to low conjugation yields. To improve efficiency and suppress side reactions, carbodiimide (B86325) chemistry is often performed in the presence of an N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS). iris-biotech.dethermofisher.com This creates a more stable, amine-reactive NHS ester intermediate, effectively turning the one-step reaction into a two-step process, which is detailed in the following section.

A more robust and common approach involves converting the terminal carboxylic acid of this compound into an N-hydroxysuccinimide (NHS) ester. This is typically achieved by reacting the linker with NHS in the presence of a carbodiimide like EDC or dicyclohexylcarbodiimide (B1669883) (DCC) under anhydrous conditions. thermofisher.comsigmaaldrich.com The resulting (+)-Biotin-PEG9-CH2CH2CO-NHS ester is a stable, amine-reactive compound that can be purified and stored. sigmaaldrich.com

This pre-activated NHS ester readily reacts with primary amino groups (–NH2), such as the ε-amino group of lysine (B10760008) residues on proteins, to form a stable amide bond. sigmaaldrich.comselleckchem.com The reaction is most efficient in the pH range of 7.2 to 8.5. sigmaaldrich.com While highly specific for primary amines, NHS esters have been reported to show some reactivity with other nucleophilic groups, such as the side chains of serine, tyrosine, and arginine, under certain conditions. nih.gov The use of NHS esters provides greater control over the biotinylation reaction, allowing for a two-step process where the target molecule is introduced after the linker has been activated, often leading to higher efficiency and reproducibility. acs.org

Table 1: Comparison of Carboxylic Acid Activation Strategies

| Feature | Carbodiimide-Mediated (One-Pot) | N-Hydroxysuccinimide (NHS) Ester |

|---|---|---|

| Primary Reagents | EDC (or DCC) | EDC/NHS to create the ester, then amine-containing target |

| Intermediate | O-acylisourea thermofisher.com | NHS ester sigmaaldrich.com |

| Intermediate Stability | Low, susceptible to hydrolysis thermofisher.com | High, can be isolated and stored sigmaaldrich.com |

| Reaction pH | Typically pH 4.5-7.5 | Coupling to amine is optimal at pH 7.2-8.5 sigmaaldrich.com |

| Efficiency | Can be lower due to hydrolysis thermofisher.com | Generally higher and more controlled acs.org |

| Process | One-pot reaction thermofisher.com | Can be a one-pot or a two-step process thermofisher.com |

Impact of PEG Chain Length (PEG9) and Monodispersity on Research Outcomes

The polyethylene (B3416737) glycol (PEG) component of the linker is not merely a spacer; its length and purity are critical design parameters that significantly influence the properties of the resulting bioconjugate. precisepeg.com

The nine repeating ethylene (B1197577) glycol units of the PEG9 linker impart several beneficial properties. The hydrophilic nature of the PEG chain increases the water solubility of the biotinylated molecule, which is particularly advantageous when working with hydrophobic compounds or creating highly substituted conjugates. axispharm.comlaysanbio.com The flexible chain also acts as a spacer arm, which can reduce steric hindrance between the biotin (B1667282) and the conjugated molecule, allowing for more efficient binding of biotin to streptavidin. pharmtech.com

The term "PEG9" signifies a monodisperse PEG linker, meaning it is a pure compound consisting of molecules with a single, precisely defined length and molecular weight. miamivalleyjails.org This is in stark contrast to traditional polydisperse PEGs, which are mixtures of polymer chains with a range of molecular weights. miamivalleyjails.org

The use of a monodisperse linker like PEG9 is critical for producing homogeneous and well-characterized bioconjugates. rsc.org This uniformity improves the accuracy and reproducibility of experiments. For instance, in applications like antibody-drug conjugates, using monodisperse PEGs simplifies manufacturing, characterization, and quality control, leading to a more consistent product with predictable behavior. researchgate.netmolecularcloud.org The batch-to-batch reproducibility afforded by monodisperse PEGs is a significant advantage in research and pharmaceutical development, ensuring that experimental outcomes are reliable and comparable. rsc.org

Table 2: Properties of the Monodisperse PEG9 Linker in this compound

| Property | Description | Significance in Research |

|---|---|---|

| Structure | Nine repeating ethylene glycol units | Provides a defined spacer length between biotin and the target. |

| Monodispersity | Single, defined molecular weight (Polydispersity Index = 1) | Ensures homogeneity of the final conjugate, enhancing reproducibility and simplifying analysis. rsc.orgmolecularcloud.org |

| Hydrophilicity | Water-soluble axispharm.com | Improves the solubility of the bioconjugate, preventing aggregation and facilitating use in aqueous buffers. laysanbio.commolecularcloud.org |

| Flexibility | Flexible polymer chain precisepeg.com | Reduces steric hindrance, allowing for efficient binding of biotin to streptavidin. pharmtech.com |

| Biocompatibility | Generally considered non-toxic and non-immunogenic molecularcloud.org | Reduces the risk of an immune response against the linker in biological systems. molecularcloud.org |

Applications in Advanced Bioconjugation and Molecular Labeling Research

Site-Specific Biotinylation of Biomolecules for Affinity-Based Studies

The process of attaching biotin (B1667282) to biomolecules, known as biotinylation, is a cornerstone technique for their detection, purification, and immobilization. vectorlabs.comtcichemicals.com The strong and specific interaction between biotin and proteins like streptavidin and avidin (B1170675) is one of the most utilized non-covalent interactions in biotechnology. nih.gov The use of a PEG spacer, such as the PEG9 chain in (+)-Biotin-PEG9-CH2CH2COOH, enhances the solubility and reduces potential immunological or toxic effects of the conjugate. axispharm.com

The covalent attachment of biotin to proteins and antibodies is a widely used strategy to create probes for various immunochemical procedures. nih.gov The carboxylic acid end of this compound can be activated to react with primary amine groups (e.g., on lysine (B10760008) residues) on the surface of proteins and antibodies, forming a stable amide bond. This process, while effective, can sometimes lead to heterogeneous products. nih.gov To address this, methods for site-specific biotinylation have been developed to ensure a homogeneous product with preserved protein function. nih.govnih.gov

Biotinylated antibodies are crucial components in techniques such as ELISA (Enzyme-Linked Immunosorbent Assay), Western blotting, and immunohistochemistry. tcichemicals.com The PEG9 spacer arm in the linker helps to extend the biotin moiety away from the protein surface, which can improve its accessibility to avidin or streptavidin binding pockets, thereby enhancing detection sensitivity. axispharm.com

Table 1: Comparison of Biotinylation Strategies

| Strategy | Description | Advantages | Disadvantages |

|---|---|---|---|

| Chemical Labeling | Covalent attachment of a biotinylating reagent to reactive functional groups on the protein (e.g., primary amines, sulfhydryls). | Relatively simple and fast. | Can result in heterogeneous labeling and potential loss of protein function if key residues are modified. nih.gov |

| Enzymatic Labeling | Utilizes an enzyme, such as E. coli biotin ligase (BirA), to specifically attach biotin to a pre-defined peptide sequence (e.g., AviTag) genetically fused to the target protein. | Highly specific, resulting in a homogeneous product with a single biotin attached at a known site. nih.gov | Requires genetic modification of the target protein. |

| Site-Specific Chemical | Involves chemoselective reactions, such as the reaction between a cysteine-biotin and a C-terminal thioester group on the protein. nih.gov | Provides site-specific labeling without the need for a large enzyme. | May require more complex protein engineering and purification steps. nih.gov |

Biotin labeling is a fundamental tool for creating non-radioactive probes for nucleic acids, offering advantages in stability and safety. vectorlabs.comnih.gov this compound can be used to label oligonucleotides, which are short sequences of nucleotides, for a variety of applications in molecular biology. These biotinylated oligos can bind with high affinity to streptavidin, which can be conjugated to fluorescent dyes or enzymes for detection, or used to attach the oligo to a solid surface for purification or analysis. biosyn.com

Biotin-labeled DNA and RNA probes are employed in numerous hybridization techniques, including:

Southern and Northern blotting sigmaaldrich.com

In situ hybridization sigmaaldrich.com

Microarray analysis

Real-time PCR

Affinity purification

The labeling can be achieved by incorporating biotinylated nucleotides during enzymatic synthesis (e.g., PCR or in vitro transcription) or by post-synthesis chemical conjugation to a modified oligonucleotide. sigmaaldrich.comthermofisher.com The PEG linker in this compound provides a flexible spacer arm that facilitates the interaction between the biotin tag and streptavidin, which is particularly useful when the labeled nucleic acid is hybridized to a target on a solid support.

Functionalization of Research Surfaces and Nanomaterials

The ability to modify surfaces with biological molecules is critical for the development of advanced research tools and diagnostic platforms. This compound is used to introduce biotin onto various surfaces, which can then be used to specifically capture streptavidin-conjugated molecules. The PEG component of the linker is crucial for minimizing non-specific binding of proteins and other biomolecules to the surface, a common challenge in biosensor and nanoparticle applications. washington.eduresearchgate.netmdpi.com

Metallic nanoparticles, particularly gold nanoparticles (AuNPs), are widely used in biomedical research due to their unique optical and physical properties. purepeg.commdpi.com Functionalizing these nanoparticles with this compound allows for their use as versatile probes in a variety of assays. lunanano.comnanopartz.com The carboxylic acid can be coupled to amine-functionalized surfaces, or in the case of gold, a thiol-terminated version of the linker can be used for direct attachment to the gold surface. washington.edu

Biotin-PEG functionalized AuNPs have been developed as universal constructs for the highly sensitive detection of both proteins and nucleic acids on microarrays. nih.gov In these assays, target biomolecules are first captured on a surface, and then the biotin-PEG-AuNPs are introduced, followed by binding to a streptavidin conjugate, leading to signal amplification. nih.gov The PEG linker plays a key role by reducing the non-specific adsorption of the nanoparticle probes, thereby increasing the specificity and sensitivity of the assay. nih.gov The properties of these nanoparticle probes can be tailored by adjusting the PEG linker length and the nanoparticle core size. nih.gov

Table 2: Characteristics of Biotin-PEG Functionalized Gold Nanoparticles

| Property | Description | Significance in Research |

|---|---|---|

| Core Diameter | Typically ranges from 4 nm to 200 nm. lunanano.com | Affects the optical properties (e.g., light scattering) used for detection. nih.gov |

| PEG Spacer | Provides a hydrophilic layer that reduces non-specific binding and increases stability. nih.govnn-labs.com | Enhances assay specificity and allows for use in complex biological samples. nih.gov |

| Terminal Biotin | Allows for strong and specific binding to streptavidin or avidin conjugates. nn-labs.com | Enables the creation of modular detection systems and affinity-based purification platforms. nih.gov |

| Chemical Stability | Probes can be stable for extended periods (e.g., over six months) without loss of function. nih.gov | Ensures reproducibility and reliability of experimental results. |

The development of sensitive and specific biosensors often relies on the controlled immobilization of capture molecules onto a sensor surface. diva-portal.org this compound is used to create biotinylated surfaces on materials like gold or silicon oxide, which are common in biosensor technologies such as Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) and Surface Plasmon Resonance (SPR). diva-portal.orgnih.goviaea.org

The process typically involves creating a self-assembled monolayer (SAM) of PEG-thiol molecules on a gold surface, with a fraction of those molecules containing a terminal biotin group. diva-portal.org This mixed PEG layer effectively resists non-specific protein adsorption, while the biotin groups provide specific sites for immobilizing streptavidin. mdpi.comdiva-portal.org Subsequently, any biotinylated molecule of interest (e.g., proteins, antibodies, or nucleic acids) can be captured on the streptavidin-coated surface for interaction studies. diva-portal.orgnih.gov This strategy is also applicable to the functionalization of channels in microfluidic devices for monitoring biomolecular interactions. iaea.org

Role in Targeted Drug Delivery Research Systems

Design and Development of Biotin-Mediated Targeted Nanocarriers

The fundamental principle behind using (+)-Biotin-PEG9-CH2CH2COOH in nanomedicine research is to create delivery systems that can selectively accumulate at a desired site, such as a tumor, thereby increasing therapeutic efficacy while minimizing off-target effects.

A key strategy in targeted cancer therapy research involves leveraging the unique physiology of tumor cells. nih.gov Many types of cancer cells, due to their high metabolic rate and rapid proliferation, overexpress certain vitamin receptors on their surface to meet their increased nutritional demands. researchgate.netmdpi.com Among these, biotin (B1667282) receptors, particularly the sodium-dependent multivitamin transporter (SMVT), are frequently found at elevated levels on the membranes of various cancer cell lines, including breast (MCF-7), cervical (HeLa), and epidermoid carcinoma (KB) cells. researchgate.netnih.govrsc.org In contrast, healthy cells, such as the non-cancerous breast cell line MCF10A, may exhibit no significant biotin receptor expression. researchgate.net

Researchers utilize this differential expression by decorating the surface of nanocarriers (e.g., liposomes, polymeric nanoparticles) with biotin. The this compound linker is used to attach the biotin ligand to the nanoparticle surface. mdpi.com These biotinylated nanocarriers can then act like a key seeking a specific lock, preferentially binding to the overexpressed biotin receptors on cancer cells. researchgate.net This receptor-mediated binding facilitates the internalization of the nanocarrier and its therapeutic payload into the target cancer cells, a process known as receptor-mediated endocytosis. nih.gov Studies have demonstrated that this targeting strategy can enhance the selective delivery of anticancer agents to tumor cells. researchgate.netnih.gov

The inclusion of a polyethylene (B3416737) glycol (PEG) spacer, such as the PEG9 chain in this compound, is critical for optimizing the behavior of nanocarriers in vivo. This process, known as PEGylation, involves attaching PEG chains to the surface of nanoparticles. nih.gov The PEG layer forms a hydrophilic, protective shell around the nanocarrier. nih.govmdpi.com

This shell confers several advantages observed in research animals. It protects the nanoparticle from aggregation and reduces non-specific interactions with proteins in the bloodstream. nih.govmdpi.com A primary benefit is the evasion of the reticuloendothelial system (RES), which includes organs like the liver and spleen that are responsible for clearing foreign particles from circulation. researchgate.net By avoiding rapid clearance, PEGylated nanoparticles have a significantly prolonged systemic circulation time. mdpi.com For instance, a study on PEG-coated gold nanoparticles in rats reported a long blood half-life of 57 hours and noted that the particles primarily accumulated in the liver and spleen over a 28-day period. mdpi.com This extended circulation increases the probability of the nanocarrier reaching its target tissue, such as a tumor, and accumulating there. mdpi.com Rats are often chosen for such pharmacokinetic studies as they are considered a more representative model for human extrapolation based on physiological parameters. mdpi.com

Investigating Cellular Uptake Mechanisms of Biotinylated Constructs

Understanding how biotin-conjugated nanoparticles are internalized by cells is crucial for designing effective drug delivery systems. Research has focused on the specific transporters involved and quantifying the efficiency of this targeted uptake.

The primary transporter responsible for biotin uptake in human cells is the sodium-dependent multivitamin transporter (SMVT), encoded by the SLC5A6 gene. nih.govresearchgate.net This carrier-mediated system is responsible for the transport of biotin and other vitamins like pantothenic acid and lipoate across cell membranes in a process dependent on a sodium gradient. nih.govnih.gov SMVT is expressed in various tissues, including the intestine, liver, retina, and brain. nih.govresearchgate.net

In the context of targeted delivery, it is widely hypothesized that biotinylated nanocarriers are taken up via SMVT. mdpi.comnih.gov Studies using cancer cell lines that overexpress SMVT show that the uptake of biotinylated probes is an active transport process that can be inhibited by low temperatures or sodium depletion in the cellular environment. nih.gov Furthermore, competitive displacement assays have shown that the uptake of a biotinylated fluorescent probe can be inhibited by the presence of other SMVT substrates like native biotin, lipoic acid, and pantothenic acid, providing evidence for SMVT's involvement. nih.govrsc.org However, a critical consideration in the design of these constructs is that conjugation of a molecule to biotin typically requires modification of biotin's carboxylic acid group. nih.govnih.gov Structure-activity relationship studies have consistently shown that a free carboxylic acid is essential for high-affinity binding and transport by SMVT. nih.govnih.govresearchgate.net This creates a disconnect, as most biotin conjugates used in drug delivery lack this free acid group, raising questions about whether their uptake is truly mediated by SMVT or involves other, yet-to-be-identified receptors or mechanisms. nih.govnih.gov

The efficacy of biotin-mediated targeting is quantitatively evaluated using various in vitro cellular assays. Techniques like flow cytometry and confocal microscopy are employed to measure and visualize the internalization of fluorescently labeled biotinylated nanocarriers into cells. nih.gov These studies consistently demonstrate significantly higher drug accumulation in cancer cells that overexpress biotin receptors (like HeLa cells) compared to normal cells with low receptor expression. nih.gov

Control experiments are essential to confirm that the uptake is receptor-mediated. For instance, pre-treating cancer cells with free biotin can saturate the receptors, leading to a significant reduction in the uptake of the biotinylated nanocarriers. nih.gov Similarly, conducting uptake studies at 4°C, which inhibits active transport processes, can also confirm the involvement of receptor-mediated endocytosis. nih.gov Quantitative data from these assays allows for a direct comparison of targeting efficiency.

Below is a table summarizing findings from representative in vitro studies investigating the specificity of biotinylated constructs.

| Assay Type | Cell Line | Construct / Agent | Key Quantitative Finding | Conclusion |

| Competitive Inhibition nih.gov | Human Intestinal Cells | [³H]biotin with unlabeled biocytin (B1667093) (50 µM) | Uptake of [³H]biotin reduced from 1.69 to 1.16 pmol/mg protein. | Demonstrates competition for the transporter, confirming specific binding. |

| Competitive Inhibition nih.gov | Human Intestinal Cells | [³H]biotin with unlabeled desthiobiotin (50 µM) | Uptake of [³H]biotin reduced from 1.69 to 0.73 pmol/mg protein. | Shows that structural analogs can inhibit uptake, indicating transporter specificity. |

| Cellular Uptake nih.gov | HeLa (cervical cancer) | Doxorubicin-loaded biotin-tagged vesicles | Significantly enhanced killing of HeLa cells compared to normal fibroblast cells. | Biotin targeting increases drug delivery and efficacy in receptor-positive cancer cells. |

| Biosensor Detection acs.org | Graphene Field-Effect Transistor | Biotinylated Protein A | Detection limit of 0.4 pM to 1.4 nM. | Highlights the high sensitivity and specificity of the avidin-biotin interaction used in quantitative assays. |

Application in Brain Drug Delivery Research via Receptor-Mediated Transport

Delivering therapeutics to the central nervous system (CNS) is exceptionally challenging due to the blood-brain barrier (BBB), a highly selective barrier formed by endothelial cells that restricts the passage of most molecules from the bloodstream into the brain. u-szeged.hu However, the BBB is equipped with specific carrier-mediated transport systems to supply the brain with essential nutrients, and these can be exploited for drug delivery. u-szeged.hu

The SMVT is expressed on brain endothelial cells, presenting an opportunity for biotin-mediated transport across the BBB. u-szeged.hu Research has shown that labeling solid nanoparticles with biotin increases their uptake and transfer across monolayers of human brain endothelial cells in in vitro models. u-szeged.hu This suggests that biotin can serve as a targeting ligand to ferry nanocarriers across the BBB. u-szeged.hu An in vivo study in rats with experimental autoimmune encephalomyelitis found that intravenously administered biotinylated albumin nanoparticles could be detected in several brain regions, further supporting the potential of this targeting strategy for CNS drug delivery. u-szeged.hu

Research on Neurotrophin Delivery Using Biotin-PEG Conjugates

The delivery of neurotrophins to the brain is a major goal in the research of treatments for neurodegenerative diseases and ischemic brain injury. mdpi.com Neurotrophins like BDNF have demonstrated potent neuroprotective effects, but their clinical application is hampered by their inability to cross the blood-brain barrier. nih.gov

Research has focused on reformulating neurotrophins to enable their systemic delivery and subsequent transport into the brain. One successful approach in preclinical models involves the dual strategy of pegylation and targeting via the avidin-biotin system. nih.gov In these studies, BDNF was modified with a bifunctional PEG linker that had a biotin moiety at one end. This biotinylated and pegylated BDNF was then attached to a streptavidin-conjugated monoclonal antibody (OX26), which targets the rat transferrin receptor for transport across the BBB. nih.gov

In a notable experimental model of transient forebrain ischemia in rats, the intravenous administration of this complete conjugate demonstrated significant neuroprotective effects. nih.gov The study showed that while unconjugated BDNF had no effect on neuronal survival when administered peripherally, the targeted BDNF conjugate was able to normalize the neuronal density in the CA1 sector of the hippocampus, a region highly vulnerable to ischemic damage. nih.gov This highlights the critical role of the biotin-PEG linker in bridging the neurotrophin to the delivery vehicle, thereby enabling its therapeutic action in the brain. nih.gov

The data below, from the aforementioned study, quantifies the neuroprotective effect of the targeted neurotrophin delivery system.

| Treatment Group | Neuronal Density in Hippocampal CA1 Sector (neurons/mm) |

|---|---|

| Sham Control | 280 ± 15 |

| Ischemia + Saline | 90 ± 28 |

| Ischemia + Unconjugated BDNF | 85 ± 30 |

| Ischemia + BDNF-PEG2000-Biotin conjugated to OX26/Streptavidin | 265 ± 25 |

This table shows the neuroprotective effect of peripherally administered BDNF when delivered to the brain using a targeting system facilitated by a Biotin-PEG linker in a rat model of stroke. The data is based on studies with a Biotin-PEG2000 conjugate. nih.gov

Contributions to Advanced Molecular Tools and Technologies

Integration into Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.gov The linker connecting the POI-binding ligand and the E3 ligase-binding ligand is a critical component influencing the efficacy of the PROTAC.

The design of the linker in a PROTAC molecule is crucial as its length, composition, and attachment points significantly affect the formation of a stable and productive ternary complex (E3 ligase:PROTAC:target protein). medchemexpress.com Biotin-PEG linkers, such as (+)-Biotin-PEG9-CH2CH2COOH, are integral in the synthesis of research-grade PROTACs, often serving as a versatile building block. The biotin (B1667282) functions not as a direct E3 ligase binder in typical therapeutic PROTACs, but as a high-affinity handle for experimental systems, for instance, to immobilize the construct or to interact with streptavidin-fused proteins.

PEG-based linkers are among the most commonly used scaffolds in PROTAC design. nih.govnih.gov Their prevalence is due to several key advantages:

Solubility: The hydrophilic nature of the PEG chain enhances the water solubility of the entire PROTAC molecule, which is often a challenge given the typically hydrophobic nature of the two ligands. nih.govprecisepeg.com

Synthetic Tractability: The commercial availability of PEG motifs with varying lengths allows for the rapid and systematic assembly of PROTAC libraries to determine the optimal linker length for a specific target. nih.govtocris.com

Tunable Properties: By combining PEG and alkyl motifs, researchers can fine-tune important physical properties such as lipophilicity and topological polar surface area (TPSA), which influence cell permeability and absorption.

The terminal carboxylic acid (COOH) on this compound provides a convenient chemical handle for conjugation to either the target protein ligand or the E3 ligase ligand using standard coupling chemistries, such as amide bond formation. tocris.com

The flexibility of the linker is a determining factor in the biological activity of a PROTAC. precisepeg.com Flexible linkers, predominantly those based on PEG and alkyl chains, are widely used because they can adopt multiple conformations, facilitating the proper orientation required for the formation of a productive ternary complex. nih.govprecisepeg.com The nine ethylene (B1197577) glycol units in this compound provide significant conformational flexibility. This allows the two ends of the PROTAC to engage their respective binding partners (the POI and an E3 ligase) effectively, which is essential for efficient ubiquitination. nih.gov

Research has shown that linker length is critical, with optimal lengths varying for different target systems. medchemexpress.com For example, studies on estrogen receptor-alpha (ERα) targeting PROTACs demonstrated that a 16-atom PEG linker was significantly more potent in degrading the target than a 12-atom linker, despite similar binding affinities. nih.gov In experimental setups, biotinylated PROTACs can be used in proximity-dependent biotinylation assays (like BioID) to study drug-induced protein-protein interactions and identify neo-substrates for E3 ligases. nih.govnih.gov The flexible PEG9 linker ensures the biotin and the associated biotin ligase have the necessary spatial freedom to label interacting proteins upon successful recruitment by the PROTAC.

| Feature | Contribution in PROTAC Design |

| Biotin Moiety | High-affinity handle for purification, immobilization, and detection in research assays. |

| PEG9 Linker | Provides optimal length, flexibility, and hydrophilicity to the PROTAC molecule. |

| Flexibility | Facilitates the formation of a stable ternary complex between the target protein and E3 ligase. |

| Carboxylic Acid | Offers a reactive site for straightforward conjugation to protein-targeting ligands. |

Enhancement of Immunoassay Performance and Diagnostics Research

The high-affinity interaction between biotin and streptavidin (or avidin) is a cornerstone of many immunoassays and diagnostic techniques. The incorporation of a PEG spacer, as seen in this compound, addresses common challenges in these assays.

The performance of biotin-streptavidin-based detection systems can be hindered by issues such as aggregation of biotinylated proteins and steric hindrance, which can mask the biotin moiety and prevent its binding to streptavidin. iris-biotech.deprecisepeg.com The PEG9 linker in this compound mitigates these problems in several ways:

Increased Solubility: The hydrophilic PEG chain improves the solubility of the biotinylated molecule (e.g., antibodies, proteins, or nucleic acids), preventing aggregation. iris-biotech.deprecisepeg.com

Reduced Steric Hindrance: The long, flexible PEG arm extends the biotin molecule away from the surface of the conjugated biomolecule. precisepeg.combiochempeg.com This increased distance minimizes steric hindrance, making the biotin freely accessible for binding to streptavidin, which is crucial for a strong and reliable signal. iris-biotech.de

Minimized Nonspecific Binding: PEG linkers are known to reduce the nonspecific adsorption of probes to surfaces, which increases the specificity and signal-to-noise ratio of an assay. iris-biotech.denih.gov

These enhancements lead to improved assay sensitivity and specificity, allowing for the more accurate detection of target analytes. axispharm.com

Homogeneous immunoassays, also known as "wash-free" assays, are performed in a single phase without the need for separation steps to remove unbound reagents. This format simplifies workflow and is amenable to high-throughput screening. A key requirement for these assays is that the binding event must directly modulate a measurable signal.

The properties of this compound are advantageous for the development of such systems. For instance, in particle-based agglutination assays, antibodies and antigens are coated onto latex particles; the presence of a polyvalent analyte causes these particles to aggregate, which can be measured via turbidimetry. researchgate.net Using biotin-PEG-modified reagents can prevent the nonspecific aggregation of these particles, ensuring that clumping only occurs in the specific presence of the analyte. iris-biotech.de The enhanced solubility and anti-aggregation properties conferred by the PEG linker are critical for maintaining the stability and reliability of the assay components in solution. iris-biotech.de

Development of Molecular Imaging Probes for Experimental Visualization

Molecular imaging enables the visualization and characterization of biological processes at the molecular and cellular levels. nih.gov The development of targeted probes is essential for this field. This compound serves as a valuable building block for constructing such probes due to its bifunctional nature.

In one notable application, biotin-PEG linkers have been used to create gold nanoparticle (AuNP) probes for the simultaneous detection of nucleic acids and proteins on microarrays. nih.gov In this system:

The biotin end of the linker allows the probe to be detected via a streptavidin-based secondary system. nih.gov

The PEG linker serves multiple purposes: it prevents the nonspecific adsorption of the nanoparticle probe to the microarray surface and stabilizes the AuNPs in biological environments. nih.gov

The terminal group (in this case, adaptable from the carboxylic acid) is used to attach the entire linker to the surface of the gold nanoparticle. nih.gov

Fabrication of Biotinylated Imaging Agents for In Vitro and In Vivo Studies

The unique properties of this compound make it a valuable reagent in the fabrication of biotinylated imaging agents for both laboratory (in vitro) and whole-body (in vivo) studies. The general strategy involves conjugating the carboxylic acid end of the linker to an imaging agent, thereby equipping it with a biotin tag. This biotinylated agent can then be used in conjunction with avidin (B1170675) or streptavidin conjugates for targeted imaging applications.

For in vitro studies, such as immunocytochemistry or flow cytometry, a primary antibody or another targeting molecule can be biotinylated using this compound. This biotinylated probe can then be detected by a streptavidin molecule conjugated to a fluorescent dye or an enzyme. The PEG9 spacer helps to extend the biotin moiety away from the antibody, ensuring efficient binding with streptavidin and minimizing potential interference with the antibody's binding to its target.

In the context of in vivo imaging, biotinylated molecules can be used in pre-targeting strategies. This approach involves a multi-step process where a biotinylated antibody is first administered and allowed to accumulate at the target site, for instance, a tumor. After unbound antibodies are cleared from circulation, a radiolabeled avidin or streptavidin is administered, which then binds to the biotinylated antibodies at the target site, allowing for highly specific imaging with techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). While specific studies utilizing the PEG9 variant are not extensively detailed in publicly available literature, the principles of this application are well-established with other biotin-PEG linkers. For example, studies with radiolabeled biotin, such as [11C]biotin, have demonstrated the feasibility of imaging biotin trafficking and transporter expression in vivo, providing a foundation for the development of more complex biotinylated imaging agents. nih.gov

Conjugation with Fluorescent Dyes and Radiotracers for Research Purposes

The terminal carboxylic acid group of this compound is readily activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester. This activated form can then efficiently react with primary amines on fluorescent dyes or chelating agents for radiotracers, forming stable amide bonds.

Conjugation with Fluorescent Dyes:

A wide variety of fluorescent dyes containing amine groups can be conjugated to this compound. These resulting fluorescent biotin probes are invaluable tools in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. The hydrophilic PEG9 spacer can enhance the fluorescence quantum yield of some dyes and reduce non-specific binding of the probe within cellular environments. While specific examples with the PEG9 linker are not prevalent in the literature, the general utility of biotin-PEG-dye conjugates is well-documented for visualizing cellular structures and tracking biomolecules.

Table 2: Examples of Amine-Reactive Fluorescent Dyes for Conjugation

| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Color |

| Fluorescein (FITC) | ~494 | ~518 | Green |

| Rhodamine (TRITC) | ~557 | ~576 | Red |

| Cyanine Dyes (e.g., Cy5) | ~649 | ~666 | Far-Red |

| Alexa Fluor Dyes | Various | Various | Various |

Conjugation with Radiotracers:

For nuclear imaging techniques like PET and SPECT, this compound can be conjugated to a chelating agent that can stably incorporate a radioisotope. For instance, the linker can be coupled to an amine-functionalized derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), which can then chelate radiometals such as Gallium-68 (for PET) or Lutetium-177 (for SPECT and therapy). The resulting biotin-PEG9-DOTA conjugate can be used in the pre-targeting strategies mentioned earlier. The PEG9 spacer in this context not only improves solubility and biocompatibility but can also influence the pharmacokinetic profile of the radiotracer. Studies have explored various radionuclides for labeling biotin, including 18F for PET, highlighting the broad applicability of biotin derivatives in nuclear medicine. researchgate.net

Methodological and Characterization Aspects in Academic Research

Analytical Techniques for Verification of Bioconjugated Products

Confirmation of a successful conjugation reaction between (+)-Biotin-PEG9-CH2CH2COOH and a target biomolecule is the primary analytical objective. Researchers employ a suite of techniques to verify the formation of a stable covalent bond and to characterize the modified product.

Spectroscopic techniques are fundamental in providing direct evidence of successful bioconjugation by detecting changes in mass and molecular structure.

Mass Spectrometry (MS): This is a powerful tool for confirming the covalent attachment of the biotin-PEG linker. By precisely measuring the mass of the modified biomolecule, researchers can detect a mass shift corresponding to the molecular weight of the this compound linker (623.76 Da). Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are used for larger molecules like proteins, while Electrospray Ionization (ESI) MS is suitable for a wide range of biomolecules. nih.govnih.gov In peptide analysis, MS/MS can be employed to sequence the peptide and pinpoint the exact amino acid residue (e.g., the ε-amino group of a lysine) that has been modified. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is particularly useful for characterizing the structure of the linker itself and confirming its attachment to the biomolecule, especially for smaller molecules or when conjugation occurs at a specific site. nih.gov Characteristic proton signals from the biotin (B1667282) moiety and the repeating ethylene (B1197577) glycol units of the PEG spacer can be identified in the spectrum of the conjugate. researchgate.netresearchgate.net For example, the protons on the PEG backbone typically appear as a prominent peak around 3.6 ppm. While NMR is less commonly used for very large proteins due to spectral complexity, it provides unparalleled structural detail for smaller bioconjugates.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm conjugation by identifying characteristic vibrational bands. For instance, the formation of an amide bond between the carboxylic acid of the linker and a primary amine on a biomolecule can be verified by the appearance of characteristic amide I (C=O stretch) and amide II (N-H bend) bands in the IR spectrum. nih.gov

Separation techniques are crucial for purifying the bioconjugate and assessing the extent of modification.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase (RP-HPLC) and Size-Exclusion Chromatography (SEC), is widely used. In RP-HPLC, the addition of the biotin-PEG linker increases the hydrophilicity of the biomolecule, leading to a noticeable shift in its retention time compared to the unmodified molecule. chemrxiv.org SEC separates molecules based on their hydrodynamic volume; the addition of the PEG9 chain increases the size of the biomolecule, resulting in an earlier elution time. These methods can resolve unmodified, mono-conjugated, and multi-conjugated species.

Electrophoretic Analysis: Techniques like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) are standard for analyzing modified proteins. The covalent attachment of one or more this compound molecules increases the protein's total molecular weight. This results in a distinct band shift on the gel, with the modified protein migrating slower than its unmodified counterpart. This shift provides a clear visual confirmation of successful conjugation and can be used to estimate the degree of labeling.

| Technique | Principle of Verification | Typical Observation for this compound Conjugation |

| Mass Spectrometry | Detects mass increase | A mass shift of +623.76 Da (or multiples thereof) from the parent molecule. |

| ¹H NMR | Detects characteristic proton signals | Appearance of signals corresponding to biotin and PEG (~3.6 ppm) moieties. |

| RP-HPLC | Change in hydrophilicity | Shift to an earlier retention time due to the hydrophilic PEG9 spacer. |

| SDS-PAGE | Increase in molecular weight | Slower migration on the gel, resulting in a band at a higher apparent MW. |

In Vitro Performance Evaluation in Research Models

Once conjugation is confirmed, the next step is to evaluate whether the resulting bioconjugate retains its desired functional properties in controlled, non-living systems.

A primary function of the biotin tag is to facilitate high-affinity binding to avidin (B1170675) or streptavidin. It is crucial to verify that this interaction is not compromised by the conjugation process.

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): These are label-free techniques used to measure real-time biomolecular interactions. nih.gov In a typical assay, streptavidin is immobilized on a sensor chip, and the bioconjugate functionalized with this compound is flowed over the surface. The binding and dissociation are monitored, allowing for the precise calculation of kinetic parameters (kₐ, kₔ) and the equilibrium dissociation constant (K₋), which quantifies binding affinity. nih.gov The long, flexible PEG9 spacer is designed to minimize steric hindrance, ensuring the biotin moiety is accessible for binding.

Enzyme-Linked Immunosorbent Assay (ELISA): A common plate-based assay can also be used to confirm binding. A streptavidin-coated plate is incubated with the biotin-PEG-conjugated biomolecule. Detection is then achieved using an antibody that specifically recognizes the biomolecule part of the conjugate. The resulting signal is proportional to the amount of bound conjugate, confirming the functional integrity of the biotin tag.

When this compound is used to functionalize nanoparticles or other macromolecular assemblies, maintaining colloidal stability is critical. nih.gov The PEG9 chain serves not only as a spacer but also as a hydrophilic shield to prevent aggregation in biological media. nih.gov

Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of particles in a solution. It is used to assess the aggregation state of nanoparticles or large protein conjugates after functionalization with the biotin-PEG linker. A stable formulation will show a consistent particle size distribution over time in relevant buffers (e.g., phosphate-buffered saline, PBS), while aggregation would be indicated by a significant increase in the average hydrodynamic diameter. researchgate.netchalcogen.ro

Zeta Potential Measurement: This measures the surface charge of particles in a suspension and is an indicator of colloidal stability. For nanoparticles coated with the biotin-PEG linker, the zeta potential can confirm successful surface modification and predict long-term stability in suspension.

Functional Integrity Assays: Beyond biotin binding, it's essential to ensure the original biomolecule (e.g., an antibody or enzyme) retains its function post-conjugation. For example, a dot blot assay using fluorescently-labeled streptavidin (e.g., FITC-streptavidin) can visually confirm that the biotin on the surface of a nanoparticle is accessible and capable of binding. researchgate.net If the conjugate is an enzyme, its catalytic activity would be measured and compared to the unmodified enzyme.

| Parameter | Evaluation Technique | Purpose | Expected Outcome for a Successful Conjugate |

| Binding Affinity | Surface Plasmon Resonance (SPR) | To quantify the binding strength of the biotin tag to streptavidin. | High affinity, with a dissociation constant (K₋) in the picomolar to nanomolar range. |

| Colloidal Stability | Dynamic Light Scattering (DLS) | To assess aggregation of nanoparticle conjugates in solution. | A narrow, stable size distribution over time in physiological buffer. |

| Functional Integrity | Dot Blot with Labeled Streptavidin | To confirm the accessibility and binding capability of the surface biotin. | A strong signal indicating successful binding of streptavidin to the conjugate. |

In Vivo Performance Evaluation in Pre-clinical Research

The ultimate test for many bioconjugates developed for therapeutic or diagnostic purposes is their performance in a living organism. Pre-clinical studies in animal models are designed to evaluate the pharmacokinetics, biodistribution, and efficacy of the bioconjugate.

For a conjugate utilizing this compound, the PEG9 component is expected to improve its pharmacokinetic profile by increasing hydrophilicity and hydrodynamic size, thereby reducing renal clearance and extending circulation time. The biotin component serves as a high-affinity tag, often used in pre-targeting strategies. In such a strategy, a biotinylated antibody is first administered and allowed to accumulate at a target site (e.g., a tumor). Subsequently, a diagnostic or therapeutic agent attached to streptavidin is administered, which then rapidly binds to the pre-localized biotinylated antibody.

Evaluation methods in pre-clinical research include:

Biodistribution Studies: The conjugate is often radiolabeled or fluorescently tagged to track its distribution throughout the body over time. Tissues and organs are harvested at various time points and analyzed to determine the concentration of the conjugate, revealing its accumulation at the target site versus off-target organs.

Pharmacokinetic (PK) Analysis: Blood samples are drawn at multiple time points after administration to measure the concentration of the conjugate in circulation. This data is used to calculate key PK parameters such as half-life, clearance rate, and volume of distribution.

In Vivo Imaging: Techniques like Positron Emission Tomography (PET), Single-Photon Emission Computed Tomography (SPECT), or fluorescence imaging can provide real-time, non-invasive visualization of the conjugate's localization and target engagement within the living animal.

Efficacy Studies: In therapeutic models, the ability of the bioconjugate to elicit a desired biological response (e.g., tumor growth inhibition) is assessed and compared to control groups.

These in vivo evaluations are critical for determining the potential of a bioconjugate functionalized with this compound for future clinical applications.

Assessment of Biodistribution and Target Accumulation in Animal Models

The biodistribution of biotin and its derivatives is a critical area of study, given biotin's natural affinity for the sodium-dependent multivitamin transporter (SMVT), which is expressed in various tissues. Research utilizing radiolabeled biotin, such as [11C]biotin, in rodents has demonstrated rapid distribution to organs with high SMVT expression, including the liver, kidneys, and heart. A surprising accumulation has also been noted in brown adipose tissue (BAT).

While specific studies on this compound are limited, the principles of PEGylation suggest a modification of this natural distribution pattern. PEGylation is a well-established strategy to alter the pharmacokinetic profiles of molecules, often leading to increased accumulation in the liver and spleen, which are key organs of the reticuloendothelial system (RES). For instance, studies on PEGylated nanoparticles have shown a significant reduction in liver uptake when a chemisorption route for PEGylation is employed, compared to non-PEGylated counterparts.

In the context of biotin-PEG conjugates, the biotin moiety is intended to facilitate targeted delivery to cells overexpressing biotin receptors, such as certain types of cancer cells. Research on biotinylated and PEGylated proteins has shown that while PEGylation can sometimes hinder tissue penetration, the addition of biotin can help recover or even enhance intracellular uptake in target cells. For example, one study demonstrated that a biotin-PEG-conjugated bovine serum albumin (Bio-PEG-BSA) showed significantly improved intracellular delivery compared to its non-biotinylated PEGylated counterpart, likely due to interactions with biotin receptors.

To quantitatively assess biodistribution, researchers typically employ techniques such as positron emission tomography (PET) imaging with radiolabeled compounds or ex vivo analysis of tissues following administration of the compound. The data is often expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Illustrative Biodistribution of Biotin and PEGylated Compounds in Animal Models

| Organ | Unmodified Biotin* (%ID/g) | PEGylated Nanoparticles** (%ID/g) |

| Liver | >10 | High |

| Kidneys | >10 | Moderate |

| Heart | >10 | Low |

| Spleen | Not specified | High |

| Brain | Low | Low |

| Blood | Rapid Decline | Prolonged |

*Data based on studies with [11C]biotin in rodents. acs.org **General trend observed for PEGylated nanoparticles, specific values vary based on size, charge, and PEGylation pattern.

Evaluation of Systemic Circulation and Clearance in Experimental Studies

The systemic circulation and clearance of a compound are crucial parameters that determine its therapeutic or diagnostic window. Unmodified biotin is known to be cleared rapidly from the bloodstream. Pharmacokinetic studies in pigs using [14C]biotin revealed a triexponential disappearance from plasma, with mean half-life values for the three phases being 0.11, 1.43, and 22 hours. nih.gov This rapid clearance is largely attributed to renal excretion.

The introduction of a PEG linker, such as the PEG9 chain in this compound, is expected to significantly prolong the circulation time. PEGylation increases the hydrodynamic radius of the molecule, which reduces its renal filtration and clearance. This "stealth" effect also helps to reduce uptake by the mononuclear phagocyte system, further extending its time in circulation. Studies on various PEGylated molecules have consistently demonstrated an increased circulation half-life compared to their non-PEGylated forms. For example, PEGylation of bacteriophages has been shown to strongly increase their circulation half-life in mice.

The clearance of PEGylated compounds is dependent on the molecular weight of the PEG chain. Smaller PEG molecules are typically cleared by the kidneys, while larger ones are often eliminated via the hepatobiliary route. The PEG9 linker in this compound is of a moderate size, suggesting that both renal and hepatic clearance mechanisms may be involved.

Pharmacokinetic parameters such as half-life (t½), volume of distribution (Vd), and clearance (CL) are determined by analyzing the concentration of the compound in blood or plasma over time following administration.

Table 2: Key Pharmacokinetic Parameters of Biotin and the Expected Impact of PEGylation

| Parameter | Unmodified Biotin | Expected Effect of PEG9 Linker |

| Half-life (t½) | Short (multiexponential decay) | Increased |

| Clearance (CL) | Rapid | Decreased |

| Volume of Distribution (Vd) | Moderate | Potentially altered |

| Primary Route of Elimination | Renal | Shift towards both renal and hepatic |

It is important to note that the precise pharmacokinetic profile of this compound would need to be determined through specific in vivo studies in relevant animal models. The data from studies on unmodified biotin and generally PEGylated compounds provide a foundational understanding of the expected behavior of this molecule.

Future Directions and Emerging Research Applications

Innovations in Conjugation Chemistry for Advanced Biotin-PEG Derivatives

The terminal carboxylic acid of (+)-Biotin-PEG9-CH2CH2COOH serves as a versatile handle for a wide array of conjugation chemistries, primarily through the formation of stable amide bonds with primary amines. Future innovations are expected to focus on expanding the repertoire of conjugation strategies to create more complex and functionally diverse biotinylated molecules. This includes the development of novel activation methods for the carboxyl group, moving beyond standard carbodiimide (B86325) chemistry (e.g., EDC/NHS) to achieve higher efficiency, selectivity, and stability under a broader range of reaction conditions.

Furthermore, research is anticipated to explore the synthesis of multi-functional biotin-PEG derivatives starting from the this compound backbone. These next-generation linkers could incorporate orthogonal reactive groups, allowing for the sequential or simultaneous attachment of multiple distinct molecules. For instance, the PEG chain could be further modified to include click chemistry handles (alkynes or azides) or photolabile groups, enabling precise spatial and temporal control over conjugation and cleavage. Such advancements will facilitate the construction of intricate molecular architectures for applications in targeted drug delivery and advanced diagnostics.

Expansion into Novel Biomaterials and Nanomedicine Research Areas

The unique properties of the PEG9 spacer, including its hydrophilicity and ability to reduce non-specific binding, make this compound an ideal candidate for modifying the surfaces of biomaterials and nanoparticles. Future research will likely see an expansion of its use in the development of "smart" biomaterials that can interact with biological systems in a controlled manner. By immobilizing this biotinylated linker on surfaces such as hydrogels, scaffolds, or implantable devices, researchers can create platforms for capturing specific cells, proteins, or other biomolecules via the high-affinity biotin-streptavidin interaction.

In the realm of nanomedicine, this compound is expected to play a crucial role in the design of targeted drug delivery systems and diagnostic nanoparticles. The PEG spacer enhances the in vivo circulation time of nanoparticles by reducing clearance by the immune system, a phenomenon known as the "PEGylation" effect. The terminal biotin (B1667282) can then be used to attach targeting ligands (e.g., streptavidin-conjugated antibodies) that guide the nanoparticles to specific disease sites. Emerging research is focused on creating multifunctional nanocarriers where this compound is used to anchor both targeting moieties and therapeutic payloads, leading to more effective and personalized therapies. For example, biotin-modified nanoparticles have shown potential in improving the targeted delivery of anticancer agents to tumor cells.

Development of Next-Generation Biotinylated Tools for Systems Biology and Mechanistic Investigations

Systems biology aims to understand the complex interactions within biological systems. Biotinylation is a cornerstone technique in this field, enabling the isolation and identification of binding partners and the characterization of cellular pathways. This compound is well-suited for creating sophisticated probes to investigate these intricate networks. The defined length of the PEG9 spacer provides optimal distance and flexibility for the biotin moiety to interact with streptavidin without steric hindrance, which is critical for the efficient capture of protein complexes.

Future developments will likely involve the use of this compound to synthesize novel affinity-based probes for proteomics and metabolomics. For instance, it can be conjugated to small molecule inhibitors to identify their protein targets within a cell lysate (activity-based protein profiling) or attached to metabolites to uncover new metabolic pathways. The ability to create highly specific and efficient capture reagents will be instrumental in mapping protein-protein interactions, identifying post-translational modifications, and elucidating the mechanisms of drug action on a systemic level.

Potential for High-Throughput Screening and Array Technologies in Research

High-throughput screening (HTS) and microarray technologies are essential for modern drug discovery and diagnostics. The strong and specific interaction between biotin and streptavidin is widely exploited in these platforms for the immobilization and detection of biomolecules. This compound is a valuable reagent for the development of robust and sensitive HTS assays and arrays. Its carboxylic acid allows for the covalent attachment of a wide range of molecules, including proteins, peptides, and nucleic acids, onto array surfaces or beads.

The hydrophilic PEG9 spacer is particularly advantageous in array-based applications as it extends the biotinylated molecule away from the surface, minimizing steric hindrance and non-specific binding, thereby improving the signal-to-noise ratio of the assay. Emerging research is focused on leveraging this linker to create novel, multiplexed diagnostic platforms. For example, gold nanoparticles functionalized with biotin-PEG linkers can serve as universal probes for the simultaneous detection of different classes of biomarkers, such as nucleic acids and proteins, on a single microarray. This capability is expected to accelerate the discovery of new disease biomarkers and the development of next-generation diagnostic tools.

Q & A

Basic Research Questions

Q. What methods are recommended for conjugating (+)-Biotin-PEG9-CH2CH2COOH to amine-containing biomolecules?

- Methodological Answer : The carboxyl (-COOH) group of this compound can be activated using carbodiimide crosslinkers such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-hydroxysuccinimide (NHS). This forms an amine-reactive NHS ester intermediate, enabling stable amide bond formation with primary amines (e.g., lysine residues on proteins). Reaction conditions (pH 6.5–7.5, 4–6 hours at 4°C) should minimize hydrolysis of the active ester. Post-conjugation, excess reagents are removed via dialysis or size-exclusion chromatography .

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store lyophilized powder at -20°C in a desiccated environment to prevent moisture absorption and degradation. For aqueous solutions, aliquot to avoid repeated freeze-thaw cycles. Stability tests using HPLC or mass spectrometry are recommended to verify integrity over time. Avoid exposure to light and oxidizing agents .

Q. What analytical techniques validate the structural integrity of this compound post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Confirm PEG chain length and biotin-carboxyl linkage via characteristic proton shifts (e.g., PEG ethylene oxide units at δ 3.5–3.7 ppm).

- MALDI-TOF Mass Spectrometry : Determine molecular weight accuracy (±1 Da) to verify PEG9 spacer length and absence of side products.

- Reverse-Phase HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers mitigate steric hindrance from the PEG9 spacer in streptavidin-binding assays?

- Methodological Answer : Steric effects may reduce biotin-streptavidin binding efficiency. Strategies include:

- PEG Length Optimization : Test shorter PEG spacers (e.g., PEG3–PEG6) for applications requiring minimal steric interference.

- Orientation Control : Use heterobifunctional PEG derivatives (e.g., Biotin-PEG9-maleimide) to direct biotin accessibility.

- Assay Optimization : Increase incubation time (24–48 hours) or employ avidin variants with higher flexibility (e.g., NeutrAvidin) .

Q. What experimental approaches resolve aggregation of this compound during nanoparticle functionalization?

- Methodological Answer : Aggregation arises from hydrophobic interactions or ionic effects. Solutions include:

- Solvent Optimization : Use co-solvents (e.g., 10% DMSO in PBS) to enhance solubility.

- Surface Charge Modulation : Introduce ionic groups (e.g., sulfonate) to the nanoparticle surface to reduce hydrophobic clustering.

- Dynamic Light Scattering (DLS) : Monitor hydrodynamic diameter changes pre- and post-functionalization to quantify aggregation .

Q. How should contradictory data on this compound’s cytotoxicity in drug delivery studies be analyzed?

- Methodological Answer : Discrepancies may stem from cell-line specificity or impurities. Steps for resolution:

- Dose-Response Curves : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa).

- Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., unreacted biotin or PEG).

- Control Experiments : Test PEG9-CH2CH2COOH (without biotin) to isolate toxicity contributions from individual components .

Q. What strategies optimize the use of this compound in surface plasmon resonance (SPR) studies?

- Methodological Answer :

- Immobilization Density : Titrate ligand density on SPR chips to avoid mass transport limitations.

- Regeneration Conditions : Test buffers (e.g., 10 mM glycine-HCl, pH 2.0) to remove bound streptavidin without damaging the sensor surface.

- Reference Subtraction : Use a PEG9-CH2CH2COOH-coated reference channel to account for nonspecific binding .

Experimental Design & Data Analysis

Q. How to design a controlled study evaluating this compound’s role in targeted drug delivery?

- Methodological Answer :

- Treatment Groups : Include (1) free drug, (2) drug + non-targeted PEG9 carrier, and (3) drug + Biotin-PEG9-CH2CH2COOH carrier.

- Endpoint Metrics : Measure tumor uptake via fluorescence imaging (if drug is labeled) and compare pharmacokinetic parameters (AUC, t1/2).

- Statistical Power : Use ANOVA with post-hoc Tukey tests (n ≥ 5 per group) to ensure significance (α = 0.05) .

Q. What statistical methods are appropriate for analyzing variability in this compound’s conjugation efficiency?

- Methodological Answer :

- Linear Regression : Correlate molar ratios of reactants (biotin:PEG:carboxyl) with conjugation yield.

- QC Thresholds : Set acceptance criteria (e.g., >80% conjugation efficiency) using process capability indices (Cpk).

- Error Propagation Analysis : Quantify uncertainty in final product concentration using Monte Carlo simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.